molecular formula C24H18FIN2O3 B3611371 2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide

Cat. No.: B3611371
M. Wt: 528.3 g/mol
InChI Key: FGDVATDGEJNMQT-WQRHYEAKSA-N
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Description

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide is a complex organic compound with a unique structure that includes cyano, fluorophenyl, iodo, methoxyphenoxy, and phenylacetamide groups

Preparation Methods

The synthesis of 2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

IUPAC Name

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FIN2O3/c1-30-22-13-16(11-18(14-27)17-7-9-19(25)10-8-17)12-21(26)24(22)31-15-23(29)28-20-5-3-2-4-6-20/h2-13H,15H2,1H3,(H,28,29)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDVATDGEJNMQT-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)I)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)I)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Reactant of Route 5
2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide

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